![molecular formula C14H16ClFN4O B6626864 2-amino-5-chloro-3-fluoro-N-[3-(2-methylimidazol-1-yl)propyl]benzamide](/img/structure/B6626864.png)
2-amino-5-chloro-3-fluoro-N-[3-(2-methylimidazol-1-yl)propyl]benzamide
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Overview
Description
2-amino-5-chloro-3-fluoro-N-[3-(2-methylimidazol-1-yl)propyl]benzamide is a chemical compound that has gained significant attention in scientific research. This compound is used in the study of various biological processes and has shown promising results in various applications.
Mechanism of Action
The mechanism of action of 2-amino-5-chloro-3-fluoro-N-[3-(2-methylimidazol-1-yl)propyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are involved in the inflammatory response and their inhibition can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
2-amino-5-chloro-3-fluoro-N-[3-(2-methylimidazol-1-yl)propyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been shown to reduce oxidative stress and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
The advantages of using 2-amino-5-chloro-3-fluoro-N-[3-(2-methylimidazol-1-yl)propyl]benzamide in lab experiments include its ability to inhibit the activity of specific enzymes and its potential as an anticancer agent. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.
Future Directions
There are several future directions for research on 2-amino-5-chloro-3-fluoro-N-[3-(2-methylimidazol-1-yl)propyl]benzamide. These include further studies on its potential as an anticancer agent, its mechanism of action, and its potential applications in the treatment of various diseases such as inflammation and oxidative stress. Additionally, further research is needed to fully understand its advantages and limitations for lab experiments and its potential for clinical use.
Synthesis Methods
The synthesis of 2-amino-5-chloro-3-fluoro-N-[3-(2-methylimidazol-1-yl)propyl]benzamide involves the reaction of 5-chloro-2-fluoroaniline with 3-(2-methylimidazol-1-yl)propylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as dichloromethane or dimethylformamide. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
2-amino-5-chloro-3-fluoro-N-[3-(2-methylimidazol-1-yl)propyl]benzamide has been used in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been used in the study of various biological processes such as inflammation, oxidative stress, and apoptosis.
properties
IUPAC Name |
2-amino-5-chloro-3-fluoro-N-[3-(2-methylimidazol-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN4O/c1-9-18-4-6-20(9)5-2-3-19-14(21)11-7-10(15)8-12(16)13(11)17/h4,6-8H,2-3,5,17H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNDZFJAIRYICG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCNC(=O)C2=C(C(=CC(=C2)Cl)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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